NVP-TAE 226

Description

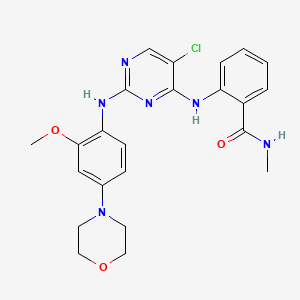

Structure

3D Structure

Properties

IUPAC Name |

2-[[5-chloro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN6O3/c1-25-22(31)16-5-3-4-6-18(16)27-21-17(24)14-26-23(29-21)28-19-8-7-15(13-20(19)32-2)30-9-11-33-12-10-30/h3-8,13-14H,9-12H2,1-2H3,(H,25,31)(H2,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYJNQQDJUOUFQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCOCC4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90433025 | |

| Record name | 2-({5-Chloro-2-[2-methoxy-4-(morpholin-4-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

761437-28-9 | |

| Record name | 2-({5-Chloro-2-[2-methoxy-4-(morpholin-4-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

NVP-TAE226: A Dual Inhibitor of FAK and IGF-1R in Cancer Therapy

An In-depth Technical Guide on the Mechanism of Action in Cancer Cells

Abstract

NVP-TAE226, also known as TAE226, is a potent, ATP-competitive small molecule inhibitor that demonstrates significant anti-tumor activity by dual-targeting Focal Adhesion Kinase (FAK) and Insulin-like Growth Factor-1 Receptor (IGF-1R)[1][2]. This technical guide provides a comprehensive overview of the mechanism of action of NVP-TAE226 in cancer cells, detailing its impact on key signaling pathways, and summarizing its efficacy across various cancer cell lines. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and visual representations of the underlying molecular interactions.

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival, making it a critical component in cancer progression and metastasis[3][4]. Concurrently, the Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway is frequently implicated in tumor growth and survival[5][6]. The dual inhibition of both FAK and IGF-1R presents a promising therapeutic strategy to overcome resistance mechanisms and enhance anti-tumor efficacy. NVP-TAE226 has emerged as a significant compound in this domain, demonstrating potent inhibition of both kinases and subsequent downstream signaling pathways[2].

Mechanism of Action

NVP-TAE226 exerts its anti-cancer effects by competitively binding to the ATP-binding pockets of FAK and IGF-1R, thereby inhibiting their kinase activity[1][7]. This dual inhibition disrupts critical signaling cascades that are essential for tumor cell survival and proliferation.

Inhibition of FAK Signaling

The primary target of NVP-TAE226 is FAK, with a reported IC50 value of 5.5 nM in cell-free assays[3][8]. Inhibition of FAK by NVP-TAE226 prevents its autophosphorylation at tyrosine 397 (Y397), a crucial step for the recruitment and activation of Src family kinases[5][9]. The disruption of the FAK/Src complex subsequently inhibits downstream signaling through pathways including the PI3K/Akt and MAPK/ERK pathways, leading to reduced cell proliferation, migration, and invasion, and the induction of apoptosis[5][6].

Inhibition of IGF-1R Signaling

NVP-TAE226 also targets the IGF-1R with an IC50 of 140 nM[1]. Upon binding of its ligand, IGF-1, the IGF-1R undergoes autophosphorylation and activates downstream signaling, most notably the PI3K/Akt and MAPK/ERK pathways, which are critical for cell growth and survival[5]. NVP-TAE226 blocks the IGF-1-induced phosphorylation of IGF-1R, leading to the downregulation of its downstream effectors[5][8]. The simultaneous inhibition of both FAK and IGF-1R signaling by NVP-TAE226 results in a more potent anti-tumor effect than targeting either kinase alone[6].

Quantitative Data

The efficacy of NVP-TAE226 has been quantified through various in vitro and in vivo studies. The following tables summarize the key inhibitory concentrations.

Table 1: Kinase Inhibitory Activity of NVP-TAE226

| Target Kinase | IC50 (nM) | Reference |

| FAK | 5.5 | [1][3][8] |

| Pyk2 | 3.5 | [1] |

| IGF-1R | 140 | [1] |

| InsR | 44 | [1] |

Table 2: Anti-proliferative Activity of NVP-TAE226 in Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) | Reference |

| A172 | Glioma | 8.3 | [1] |

| A375P | Melanoma | 1.69 | [1] |

| Panel of 37 Cancer Cell Lines | Various | Mean: 0.76 | [2][10] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the methods used for its characterization, the following diagrams are provided.

Caption: NVP-TAE226 inhibits FAK and IGF-1R signaling pathways.

Caption: Experimental workflow for evaluating NVP-TAE226 efficacy.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of NVP-TAE226 are provided below.

FAK Kinase Assay

This assay measures the enzymatic activity of FAK and its inhibition by NVP-TAE226.

Materials:

-

Recombinant FAK enzyme

-

FAK substrate (e.g., poly(Glu, Tyr) 4:1)[11]

-

ATP

-

Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)[12]

-

NVP-TAE226 at various concentrations

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar[12]

-

96-well plates

Procedure:

-

Prepare a master mixture containing kinase buffer, ATP, and FAK substrate.

-

Add 25 µL of the master mixture to each well of a 96-well plate.

-

Add 5 µL of NVP-TAE226 at different dilutions to the test wells. Add 5 µL of vehicle control to the positive control and blank wells.

-

Add 20 µL of diluted FAK enzyme to the positive control and test inhibitor wells. Add 20 µL of kinase buffer to the blank wells[11].

-

Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.

-

Record luminescence, which is proportional to kinase activity.

-

Calculate the IC50 value of NVP-TAE226 by plotting the percentage of inhibition against the log concentration of the inhibitor.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of NVP-TAE226 on cancer cell proliferation and viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

NVP-TAE226 at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13][14]

-

Solubilization solution (e.g., 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) SDS, pH 4.7)[13]

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of NVP-TAE226 and incubate for the desired period (e.g., 48-72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals[15].

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals[13].

-

Incubate at room temperature in the dark for at least 2 hours, with gentle shaking.

-

Measure the absorbance at 570 nm using a microplate reader[13].

-

Calculate cell viability as a percentage of the control and determine the GI50 value.

Western Blot Analysis

This technique is used to detect changes in the phosphorylation status of FAK, Akt, and other signaling proteins following treatment with NVP-TAE226.

Materials:

-

Cancer cells treated with NVP-TAE226

-

RIPA buffer with protease and phosphatase inhibitors[16]

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-p-FAK (Tyr397), anti-total FAK, anti-p-Akt (Ser473), anti-total Akt, anti-actin)[16][17]

-

HRP-conjugated secondary antibodies[16]

-

Enhanced chemiluminescence (ECL) detection reagents[16]

Procedure:

-

Lyse the treated and control cells with RIPA buffer and quantify the protein concentration.

-

Denature equal amounts of protein (20-80 µg) by boiling in SDS loading buffer[16].

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature[18].

-

Incubate the membrane with the primary antibody overnight at 4°C with agitation[18].

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities using software like ImageJ and normalize to a loading control like actin[16].

Conclusion

NVP-TAE226 is a potent dual inhibitor of FAK and IGF-1R, demonstrating significant anti-tumor activity across a range of cancer cell lines. Its mechanism of action, involving the concurrent inhibition of two critical oncogenic signaling pathways, leads to reduced cell proliferation and survival, and induction of apoptosis. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of NVP-TAE226 and other dual-target kinase inhibitors in the field of oncology drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacological profiling of a dual FAK/IGF-1R kinase inhibitor TAE226 in cellular and in vivo tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological profiling of a dual FAK/IGF-1R kinase inhibitor TAE226 in cellular and in vivo tumor models [ouci.dntb.gov.ua]

- 5. Inhibition of both focal adhesion kinase and insulin-like growth factor-I receptor kinase suppresses glioma proliferation in vitro and in vivo. - OAK Open Access Archive [oak.novartis.com]

- 6. FAK and IGF-IR interact to provide survival signals in human pancreatic adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. Visualizing and Manipulating Focal Adhesion Kinase Regulation in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological profiling of a dual FAK/IGF-1R kinase inhibitor TAE226 in cellular and in vivo tumor models [agris.fao.org]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. promega.com.cn [promega.com.cn]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. broadpharm.com [broadpharm.com]

- 15. 3hbiomedical.com [3hbiomedical.com]

- 16. Western blotting [bio-protocol.org]

- 17. Phospho-FAK (Tyr397) (D20B1) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]

NVP-TAE 226: A Dual Inhibitor of Focal Adhesion Kinase (FAK) and Insulin-Like Growth Factor-1 Receptor (IGF-1R)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

NVP-TAE 226, also known as TAE226, is a potent, ATP-competitive small molecule inhibitor that demonstrates dual specificity for Focal Adhesion Kinase (FAK) and Insulin-Like Growth Factor-1 Receptor (IGF-1R). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data on its inhibitory activity, detailed experimental protocols for its evaluation, and a visual representation of the signaling pathways it modulates. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting FAK and IGF-1R signaling in oncology and other disease areas.

Mechanism of Action

This compound exerts its biological effects by simultaneously blocking the kinase activities of FAK and IGF-1R. Both FAK and IGF-1R are key regulators of cellular processes that are often dysregulated in cancer, such as cell proliferation, survival, migration, and invasion. By inhibiting these two crucial signaling nodes, this compound can effectively disrupt multiple oncogenic pathways.

The inhibition of FAK by this compound disrupts signaling from integrins and growth factor receptors, which are crucial for cell adhesion, migration, and invasion. The concurrent inhibition of IGF-1R interferes with the potent pro-survival and proliferative signals mediated by insulin-like growth factors. The dual nature of this inhibition is significant, as it can potentially overcome resistance mechanisms that may arise from the redundancy and crosstalk between these two signaling pathways.

Downstream of FAK and IGF-1R, this compound has been shown to suppress the phosphorylation and activation of key signaling molecules, including Akt and Mitogen-Activated Protein Kinase (MAPK), also known as Extracellular signal-Regulated Kinase (ERK). This leads to a cascade of anti-tumor effects, including cell cycle arrest, induction of apoptosis, and inhibition of metastasis.

Quantitative Data

The inhibitory potency of this compound against its primary targets and other related kinases has been quantified through various in vitro assays. The following tables summarize the key IC50 values and in vivo efficacy data reported in the literature.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| FAK | 5.5 | Purified Kinase Enzymatic Assay | |

| IGF-1R | 140 | Purified Kinase Enzymatic Assay | |

| Pyk2 | 3.5 | Purified Kinase Enzymatic Assay | |

| InsR | 44 | Purified Kinase Enzymatic Assay | |

| FAK (Cell-based) | 100 - 300 | Cell-based Kinase Assay | |

| IGF-1R (Cell-based) | 100 - 300 | Cell-based Kinase Assay |

Table 2: In Vivo Anti-Tumor Efficacy of this compound

| Tumor Model | Dosing Regimen | T/C Value (%) | Effect | Reference |

| MIA PaCa-2 (subcutaneous) | 10 mg/kg, qd, 7x/week | 50 | Tumor Growth Inhibition | |

| MIA PaCa-2 (subcutaneous) | 30 mg/kg, qd, 7x/week | 13 | Tumor Stasis | |

| MIA PaCa-2 (subcutaneous) | 100 mg/kg, qd, 5x/week | 17 (regression) | Tumor Regression | |

| 4T1 (orthotopic) | 10 mg/kg, qd, 7x/week | 67 | Tumor Growth Inhibition | |

| 4T1 (orthotopic) | 30 mg/kg, qd, 7x/week | 50 | Tumor Growth Inhibition | |

| 4T1 (orthotopic) | 100 mg/kg, qd, 5x/week | 18 | Tumor Growth Inhibition | |

| 4T1 (metastasis to lung) | 30 mg/kg, qd, 7x/week | 37 | Inhibition of Metastasis | |

| 4T1 (metastasis to lung) | 100 mg/kg, qd, 5x/week | 14 | Inhibition of Metastasis |

T/C Value: Treatment vs. Control tumor volume/weight percentage. A T/C value of <42% is generally considered to indicate significant anti-tumor activity.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental evaluation of this compound, the following diagrams have been generated using the DOT language.

Caption: this compound Signaling Pathway Inhibition.

Caption: Experimental Workflow for this compound Evaluation.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound. These protocols are based on standard laboratory procedures and may require optimization for specific cell lines or experimental conditions.

In Vitro Kinase Assay

Objective: To determine the IC50 value of this compound against purified FAK and IGF-1R kinases.

Materials:

-

Purified recombinant FAK and IGF-1R kinase domains

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

-

ATP (at Km concentration for each kinase)

-

Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

-

This compound (serial dilutions)

-

Radiolabeled ATP (γ-³²P-ATP) or ADP-Glo™ Kinase Assay (Promega)

-

96-well plates

-

Scintillation counter or luminometer

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

-

In a 96-well plate, add the kinase, substrate peptide, and this compound (or vehicle control).

-

Initiate the reaction by adding ATP (containing a tracer amount of γ-³²P-ATP if using radioactivity).

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).

-

Quantify the amount of phosphorylated substrate using a scintillation counter or luminometer.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (serial dilutions)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound (or vehicle control) and incubate for a specified period (e.g., 48-72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis for Protein Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation status of FAK, IGF-1R, Akt, and ERK.

Materials:

-

Cancer cell line of interest

-

Serum-free and complete cell culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-FAK (Tyr397), anti-FAK, anti-phospho-IGF-1R (Tyr1135/1136), anti-IGF-1R, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2)

-

HRP-conjugated secondary antibodies

-

ECL (Enhanced Chemiluminescence) substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Seed cells and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a growth factor (e.g., IGF-1) for a short period (e.g., 10-15 minutes) to induce receptor phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Analyze the band intensities to determine the relative levels of protein phosphorylation.

Matrigel Invasion Assay

Objective: To evaluate the effect of this compound on the invasive potential of cancer cells.

Materials:

-

Cancer cell line of interest

-

Serum-free and complete cell culture medium

-

This compound

-

Matrigel-coated transwell inserts (e.g., 8 µm pore size)

-

24-well plates

-

Cotton swabs

-

Fixing solution (e.g., methanol or paraformaldehyde)

-

Staining solution (e.g., crystal violet or DAPI)

Procedure:

-

Rehydrate the Matrigel-coated inserts with serum-free medium.

-

Harvest and resuspend the cells in serum-free medium containing different concentrations of this compound.

-

Seed the cell suspension into the upper chamber of the transwell inserts.

-

Add complete medium (containing a chemoattractant like FBS) to the lower chamber.

-

Incubate for a period that allows for cell invasion (e.g., 24-48 hours).

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane.

-

Stain the invading cells.

-

Count the number of stained cells in several random fields under a microscope.

-

Calculate the percentage of invasion inhibition for each treatment relative to the vehicle control.

In Vivo Xenograft Study

Objective: To assess the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

This compound

-

Vehicle for oral gavage (e.g., 0.5% methylcellulose)

-

Calipers

-

Anesthesia

Procedure:

-

Subcutaneously or orthotopically implant cancer cells into the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle to the mice daily by oral gavage at the desired doses.

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

-

Calculate the T/C ratio to determine the anti-tumor efficacy.

Conclusion

This compound is a potent dual inhibitor of FAK and IGF-1R with demonstrated anti-proliferative, pro-apoptotic, and anti-invasive effects in a wide range of cancer models. Its ability to target two key oncogenic signaling pathways simultaneously makes it an attractive candidate for further preclinical and clinical investigation. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug developers to design and execute studies aimed at further elucidating the therapeutic potential of this compound.

NVP-TAE 226 Kinase Selectivity Profile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-TAE 226, also known as TAE226, is a potent, ATP-competitive small molecule inhibitor with significant activity against Focal Adhesion Kinase (FAK).[1][2] This technical guide provides a comprehensive overview of the kinase selectivity profile of this compound, presenting quantitative data, detailed experimental protocols for key assays, and visual representations of associated signaling pathways and experimental workflows. The information is intended to support researchers and drug development professionals in their evaluation and application of this compound.

Kinase Selectivity Profile

This compound is a dual inhibitor of Focal Adhesion Kinase (FAK) and Insulin-like Growth Factor-1 Receptor (IGF-1R).[2][3] It also demonstrates potent inhibition of the closely related Proline-rich Tyrosine Kinase 2 (Pyk2) and the Insulin Receptor (InsR).[2] The inhibitory activity of this compound is most potent against FAK and Pyk2.

Biochemical IC50 Values

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against key kinases in biochemical assays.

| Kinase Target | IC50 (nM) | Reference(s) |

| FAK | 5.5 | [1][2] |

| Pyk2 | 3.5 | [2] |

| InsR | 44 | [2] |

| IGF-1R | 140 | [2] |

Cellular Activity

In cell-based assays, this compound inhibits FAK and IGF-1R phosphorylation with IC50 values in the range of 100 to 300 nM.[4][5] Other kinases tested were found to be greater than 10-fold less sensitive.[5]

| Cellular Target | IC50 Range (nM) | Reference(s) |

| FAK (cellular) | 100 - 300 | [4][5] |

| IGF-1R (cellular) | 100 - 300 | [4][5] |

Broader Kinase Selectivity

While this compound is most potent against the FAK and IGF-1R families, it is modestly potent against other kinases such as ALK and c-Met, with approximately 10- to 100-fold less potency compared to FAK.[1]

Signaling Pathways

This compound exerts its cellular effects by inhibiting key signaling pathways involved in cell proliferation, survival, migration, and invasion. The primary pathways affected are downstream of FAK and IGF-1R. Inhibition of these receptors leads to the suppression of downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[1][3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the kinase selectivity and cellular effects of this compound.

Biochemical Kinase Assay (FAK Enzymatic Assay)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against purified FAK enzyme.

Materials:

-

Recombinant human FAK (catalytic domain)

-

Poly(Glu, Tyr) 4:1 as substrate

-

ATP (Adenosine triphosphate)

-

This compound (dissolved in DMSO)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Microplate (e.g., 96-well or 384-well)

-

ADP-Glo™ Kinase Assay kit (or similar detection reagent)

-

Plate reader for luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in kinase buffer.

-

In a microplate, add the FAK enzyme, substrate, and this compound solution.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based FAK Phosphorylation Assay

This protocol outlines a method to assess the inhibitory effect of this compound on FAK autophosphorylation in a cellular context.

Materials:

-

Human cancer cell line with detectable FAK expression (e.g., U87-MG glioma cells)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

-

Primary antibodies: anti-phospho-FAK (Tyr397) and anti-total-FAK

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and Western blot apparatus

-

Chemiluminescent substrate

-

Imaging system for Western blots

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).

-

Wash the cells with cold PBS and lyse them on ice.

-

Determine the protein concentration of the cell lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-FAK (Tyr397) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total FAK for loading control.

-

Quantify the band intensities to determine the inhibition of FAK phosphorylation.

Conclusion

This compound is a potent dual inhibitor of FAK and IGF-1R with a well-defined kinase selectivity profile. Its ability to potently inhibit these key targets and their downstream signaling pathways makes it a valuable tool for cancer research and a potential therapeutic agent. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biochemical and cellular activities of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of both focal adhesion kinase and insulin-like growth factor-I receptor kinase suppresses glioma proliferation in vitro and in vivo. - OAK Open Access Archive [oak.novartis.com]

- 4. researchgate.net [researchgate.net]

- 5. ascopubs.org [ascopubs.org]

NVP-TAE 226: A Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

NVP-TAE 226 is a potent, orally bioavailable small molecule inhibitor that has garnered significant interest in the field of oncology. This technical guide provides an in-depth exploration of the core downstream signaling pathways modulated by this compound, offering a valuable resource for researchers and professionals in drug development. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the affected signaling cascades.

Core Mechanism of Action: Dual Inhibition of FAK and IGF-1R

This compound exerts its primary anti-tumor effects through the dual inhibition of two critical non-receptor tyrosine kinases: Focal Adhesion Kinase (FAK) and Insulin-like Growth Factor-1 Receptor (IGF-1R).[1][2] FAK is a key mediator of integrin and growth factor signaling, playing a pivotal role in cell adhesion, migration, proliferation, and survival.[3] IGF-1R is a transmembrane receptor tyrosine kinase that, upon activation by its ligands (IGF-1 and IGF-2), initiates signaling cascades crucial for cell growth, differentiation, and the suppression of apoptosis. By simultaneously targeting both FAK and IGF-1R, this compound effectively disrupts multiple oncogenic signaling pathways.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified across various enzymatic and cell-based assays. The following tables summarize the key inhibitory concentrations (IC50) and growth inhibition values (GI50) reported in the literature.

| Target Kinase | IC50 (nM) | Assay Type |

| FAK | 5.5 | Cell-free enzymatic assay |

| Pyk2 | 3.5 | Cell-free enzymatic assay |

| IGF-1R | 140 | Cell-free enzymatic assay |

| Insulin Receptor (InsR) | 44 | Cell-free enzymatic assay |

Table 1: In vitro inhibitory activity of this compound against various kinases.[1][2]

| Cell Line | Cancer Type | GI50 (µM) | Assay Type |

| Panel of 37 Cancer Cell Lines (Mean) | Various | 0.76 | Sulforhodamine B assay |

| HCT116 | Colon Cancer | 0.4 | WST-1 assay |

| U87MG | Glioblastoma | 1.2 | WST-1 assay |

| HUVEC | Endothelial | 1.0 (VEGF-stimulated proliferation) | WST-1 assay |

Table 2: Anti-proliferative activity of this compound in various cell lines.[1][4]

Downstream Signaling Pathways

The dual inhibition of FAK and IGF-1R by this compound leads to the modulation of several critical downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways. These disruptions culminate in cell cycle arrest and the induction of apoptosis.

Inhibition of the PI3K/Akt Signaling Pathway

Both FAK and IGF-1R converge on the PI3K/Akt pathway, a central regulator of cell survival, growth, and proliferation. This compound treatment leads to a significant reduction in the phosphorylation of Akt at Serine 473.[4]

Inhibition of the MAPK/ERK Signaling Pathway

The MAPK/ERK pathway, another critical regulator of cell proliferation and differentiation, is also downstream of both FAK and IGF-1R. This compound treatment has been shown to decrease the phosphorylation of ERK1/2.

Cellular Consequences of Pathway Inhibition

G2/M Cell Cycle Arrest

A significant consequence of this compound treatment is the induction of cell cycle arrest at the G2/M transition.[4] This is mechanistically linked to the downregulation of key cell cycle regulatory proteins, including Cyclin B1 and phosphorylated cdc2 (Tyr15).[4]

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cell lines.[1] The apoptotic response is mediated by the activation of caspases, specifically caspase-3 and caspase-7, leading to the cleavage of poly(ADP-ribose) polymerase (PARP).[1] Interestingly, the apoptotic response to this compound in glioma cells has been shown to be dependent on the p53 status of the cells, with mutant p53 cells undergoing apoptosis while wild-type p53 cells primarily exhibit G2/M arrest.[1]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the downstream effects of this compound.

Cell Viability and Proliferation Assays

-

WST-1 Assay:

-

Principle: Measures the metabolic activity of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for the desired duration (e.g., 48 hours).

-

Add WST-1 reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

-

Sulforhodamine B (SRB) Assay:

-

Principle: Measures total protein content as an indicator of cell mass.

-

Protocol:

-

Seed cells in a 96-well plate and treat with this compound.

-

Fix the cells with trichloroacetic acid (TCA).

-

Stain the fixed cells with SRB dye.

-

Wash away the unbound dye and solubilize the protein-bound dye with Tris base.

-

Measure the absorbance at 510 nm.[4]

-

-

-

CellTiter-Glo® Luminescent Cell Viability Assay:

-

Principle: Measures ATP levels as an indicator of metabolically active cells.

-

Protocol:

-

Seed cells in a 96-well plate and treat with this compound.

-

Add CellTiter-Glo® reagent to each well.

-

Incubate to lyse the cells and stabilize the luciferase signal.

-

Measure the luminescence using a luminometer.

-

-

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining:

-

Principle: Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Protocol:

-

Treat cells with this compound.

-

Harvest and wash the cells.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI.

-

Incubate in the dark.

-

Analyze the cells by flow cytometry.

-

-

-

Western Blot for PARP Cleavage and Caspase Activation:

-

Principle: Detects the cleavage of PARP and the activation of caspases, which are hallmarks of apoptosis.

-

Protocol:

-

Lyse this compound-treated cells in RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against cleaved PARP, cleaved caspase-3, and cleaved caspase-7.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Cell Cycle Analysis

-

Propidium Iodide (PI) Staining and Flow Cytometry:

-

Principle: PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and determination of the cell cycle phase.

-

Protocol:

-

Treat cells with this compound.

-

Harvest and fix the cells in cold 70% ethanol.

-

Wash the cells and resuspend them in a staining solution containing PI and RNase A.

-

Incubate in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[5][6][7]

-

-

Western Blot Analysis of Signaling Pathways

-

Principle: To detect changes in the phosphorylation status of key signaling proteins.

-

Protocol:

-

Treat cells with this compound for the desired time points.

-

Lyse cells and perform SDS-PAGE and western blotting as described above.

-

Probe membranes with primary antibodies specific for phosphorylated and total forms of FAK (Tyr397), IGF-1R, Akt (Ser473), and ERK1/2.

-

Use appropriate secondary antibodies and ECL detection.

-

Conclusion

This compound is a potent dual inhibitor of FAK and IGF-1R that effectively disrupts key downstream signaling pathways, including the PI3K/Akt and MAPK/ERK cascades. This leads to significant anti-proliferative effects through the induction of G2/M cell cycle arrest and apoptosis. The detailed information on its mechanism of action, quantitative activity, and the experimental protocols provided in this guide serve as a valuable resource for the ongoing research and development of this promising anti-cancer agent.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ijbs.com [ijbs.com]

- 4. Pharmacological profiling of a dual FAK/IGF-1R kinase inhibitor TAE226 in cellular and in vivo tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 7. cancer.wisc.edu [cancer.wisc.edu]

NVP-TAE 226: A Technical Guide to its Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-TAE 226, also known as TAE226, is a potent, ATP-competitive small molecule inhibitor targeting Focal Adhesion Kinase (FAK) and Insulin-like Growth Factor-1 Receptor (IGF-1R).[1][2][3] Its ability to dually inhibit these key signaling nodes, which are frequently dysregulated in cancer, has positioned it as a significant tool in oncological research. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, along with detailed experimental protocols and visualizations of the signaling pathways it modulates.

Chemical Structure and Properties

This compound is a synthetic organic compound with the chemical formula C₂₃H₂₅ClN₆O₃.[4] Its structure features a substituted pyrimidine core, which is crucial for its kinase inhibitory activity.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-[[5-chloro-2-[[2-methoxy-4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]-N-methyl-benzamide | [4] |

| Synonyms | TAE226, NVP-TAE226 | [4] |

| CAS Number | 761437-28-9 | [4] |

| Molecular Formula | C₂₃H₂₅ClN₆O₃ | [4] |

| Molecular Weight | 468.9 g/mol | [4] |

| SMILES | CNC(=O)c1ccccc1Nc1nc(Nc2ccc(cc2OC)N2CCOCC2)nc(Cl)c1 | |

| InChI Key | UYJNQQDJUOUFQJ-UHFFFAOYSA-N | [4] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Conditions | Reference |

| Solubility | DMSO: ≥23.45 mg/mL | [5] | |

| DMF: 30 mg/mL | [4] | ||

| DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL | [4] | ||

| Appearance | White to off-white solid | ||

| Storage | Store at -20°C | [5] |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through the competitive inhibition of ATP binding to the kinase domains of FAK and IGF-1R.[3] This dual inhibition disrupts critical downstream signaling cascades involved in cell proliferation, survival, migration, and invasion.

Inhibition of Focal Adhesion Kinase (FAK)

FAK is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signal transduction. Upon activation, FAK autophosphorylates at Tyr397, creating a binding site for Src family kinases. This complex then phosphorylates other downstream targets, including the GRB2/SOS/RAS/MAPK and PI3K/Akt pathways. By inhibiting FAK, this compound effectively blocks these downstream signals, leading to reduced cell migration and invasion.

Inhibition of Insulin-like Growth Factor-1 Receptor (IGF-1R)

IGF-1R is a receptor tyrosine kinase that, upon binding its ligand IGF-1, activates the PI3K/Akt/mTOR and RAS/MAPK signaling pathways. These pathways are crucial for cell growth, proliferation, and survival. This compound's inhibition of IGF-1R leads to cell cycle arrest and apoptosis.

The following diagram illustrates the primary signaling pathways affected by this compound.

Caption: this compound inhibits FAK and IGF-1R signaling pathways.

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. Commercial suppliers synthesize the compound through proprietary methods. The IUPAC name, 2-[[5-chloro-2-[[2-methoxy-4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]-N-methylbenzamide, suggests a multi-step synthesis likely involving the coupling of a substituted pyrimidine with N-methyl-2-aminobenzamide and 2-methoxy-4-morpholinylaniline precursors.

In Vitro Kinase Inhibition Assay (Adapted from a general FAK Kinase Assay Protocol)

This protocol is a general method for determining the in vitro inhibitory activity of this compound against FAK.

Materials:

-

Recombinant human FAK enzyme

-

ATP

-

FAK substrate (e.g., poly(Glu, Tyr) 4:1)

-

This compound

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in kinase buffer.

-

In a 384-well plate, add 5 µL of each this compound dilution. Include a no-inhibitor control (vehicle) and a no-enzyme control.

-

Add 10 µL of FAK enzyme solution (final concentration ~1-5 ng/µL) to each well except the no-enzyme control.

-

Add 10 µL of a mixture of FAK substrate and ATP (final concentrations will need to be optimized, typically near the Km for ATP) to all wells to start the reaction.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Calculate the percent inhibition for each this compound concentration relative to the no-inhibitor control.

-

Determine the IC₅₀ value by plotting percent inhibition versus log inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for the in vitro kinase inhibition assay.

Cell Viability Assay (Sulforhodamine B Assay)

This protocol details a method to assess the effect of this compound on the viability of adherent cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Trypsin-EDTA

-

96-well plates

-

10% Trichloroacetic acid (TCA), cold

-

0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid

-

10 mM Tris base solution

-

Microplate reader (510 nm)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control.

-

After the incubation period, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

-

Wash the plates five times with water and allow them to air dry completely.

-

Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Quickly wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

-

Read the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Matrigel Invasion Assay

This protocol outlines a method to evaluate the effect of this compound on the invasive potential of cancer cells.

Materials:

-

Cancer cell line of interest

-

Serum-free cell culture medium

-

Complete cell culture medium (as a chemoattractant)

-

This compound

-

Matrigel Basement Membrane Matrix (Corning)

-

24-well Transwell inserts (8 µm pore size)

-

Cotton swabs

-

Methanol

-

Crystal Violet staining solution

Procedure:

-

Thaw Matrigel at 4°C overnight. Dilute the Matrigel with cold serum-free medium to a final concentration of 1 mg/mL.

-

Coat the upper surface of the Transwell inserts with 50 µL of the diluted Matrigel and incubate at 37°C for 4-6 hours to allow for gelling.

-

Harvest cancer cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

-

Add 200 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts. Add this compound at the desired concentrations to the cell suspension.

-

Add 500 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber.

-

Incubate the plate at 37°C for 24-48 hours.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the fixed cells with Crystal Violet for 20 minutes.

-

Gently wash the inserts with water and allow them to air dry.

-

Count the number of stained cells in several random fields under a microscope.

-

Quantify the results and compare the number of invading cells in the treated groups to the control group.

Biological Activity and Therapeutic Potential

This compound has demonstrated significant anti-proliferative and anti-invasive activity in a wide range of cancer cell lines, including glioma, breast, ovarian, and pancreatic cancer. In vivo studies in xenograft models have shown that oral administration of this compound can inhibit tumor growth and metastasis.

Table 3: In Vitro IC₅₀ Values of this compound for Various Kinases

| Kinase | IC₅₀ (nM) | Reference |

| FAK | 5.5 | [3] |

| IGF-1R | 140 | [3] |

| Pyk2 | 3.5 | [3] |

| InsR | 44 | [3] |

Table 4: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | GI₅₀ (µM) | Reference |

| MIA PaCa-2 | Pancreatic | ~0.5 | |

| 4T1 | Breast | ~0.2 |

Conclusion

This compound is a valuable research tool for investigating the roles of FAK and IGF-1R in cancer biology. Its potent and dual inhibitory activity provides a powerful means to probe these critical signaling pathways. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute experiments aimed at further elucidating the therapeutic potential of targeting FAK and IGF-1R in oncology. Further research is warranted to explore its clinical applications and potential for combination therapies.

References

NVP-TAE 226: A Dual Inhibitor of FAK and IGF-1R - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the dual focal adhesion kinase (FAK) and insulin-like growth factor-1 receptor (IGF-1R) inhibitor, NVP-TAE 226. The document summarizes its inhibitory activity (IC50 values) against its primary targets and in various cancer cell lines, details common experimental protocols for determining cell viability, and visualizes the key signaling pathways affected by this compound.

Introduction

This compound is a potent, ATP-competitive small molecule inhibitor that demonstrates significant activity against both FAK and IGF-1R, two key regulators of tumor cell proliferation, survival, migration, and invasion.[1] It also shows inhibitory effects on other related kinases such as Pyk2 and the insulin receptor (InsR).[1] This dual-targeting mechanism makes this compound a compound of interest in oncology research for its potential to overcome resistance mechanisms associated with single-target therapies.

Quantitative Inhibitory Activity of this compound

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the reported IC50 and GI50 (growth inhibition 50) values for this compound against its primary kinase targets and in various cancer cell lines.

IC50 Values Against Primary Kinase Targets

| Target Kinase | IC50 (nM) |

| Focal Adhesion Kinase (FAK) | 5.5[1] |

| Insulin-like Growth Factor-1 Receptor (IGF-1R) | 140[1] |

| Proline-rich Tyrosine Kinase 2 (Pyk2) | 3.5[1] |

| Insulin Receptor (InsR) | 44[1] |

In Vitro Anti-proliferative Activity in Cancer Cell Lines

This compound has been evaluated for its anti-proliferative effects across a range of cancer cell lines. While a comprehensive study on a panel of 37 cancer cell lines reported a mean GI50 value of 0.76 µmol/L, the detailed data for each cell line was not publicly available in the conducted research. The table below presents a compilation of IC50 and GI50 values from various studies.

| Cell Line | Cancer Type | IC50 / GI50 (µM) | Assay | Incubation Time |

| A172 | Glioblastoma | 8.3 (IC50) | MTT Assay | 48 hours[1] |

| A375P | Melanoma | 1.69 (GI50) | Not Specified | Not Specified[1] |

| HCT116 | Colorectal Carcinoma | 0.4 (IC50) | WST-1 Assay | 48 hours |

| U87MG | Glioblastoma | 1.2 (IC50) | WST-1 Assay | 48 hours |

| HepG2 | Hepatocellular Carcinoma | 11.7 (IC50) | Not Specified | Not Specified |

| Huh7 | Hepatocellular Carcinoma | 4.1 (IC50) | Not Specified | Not Specified |

Experimental Protocols for IC50 Determination

The determination of IC50 values is crucial for evaluating the efficacy of a compound. The following are detailed methodologies for two common colorimetric assays used to assess cell viability and proliferation.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (typically 1,000-100,000 cells/well) and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO). Incubate for the desired treatment duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the culture medium and add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

WST-1 (Water-Soluble Tetrazolium Salt-1) Assay

The WST-1 assay is similar to the MTT assay but utilizes a water-soluble tetrazolium salt that is cleaved by mitochondrial dehydrogenases to produce a soluble formazan dye. This eliminates the need for a solubilization step.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at an optimized density and incubate to allow for attachment.

-

Compound Treatment: Expose cells to a range of this compound concentrations and a vehicle control for the desired time period.

-

WST-1 Reagent Addition: Add the WST-1 reagent directly to the culture medium in each well.

-

Incubation: Incubate the plate for 0.5-4 hours at 37°C. The optimal incubation time can vary between cell lines.

-

Absorbance Measurement: Gently shake the plate to ensure a homogenous distribution of the formazan product and measure the absorbance at a wavelength between 420-480 nm.

-

Data Analysis: Determine the percentage of cell viability compared to the control and calculate the IC50 value from the resulting dose-response curve.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound and a general workflow for determining its IC50 value.

References

NVP-TAE 226: A Technical Guide to its Apoptosis Induction Mechanism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism by which NVP-TAE 226, a dual inhibitor of Focal Adhesion Kinase (FAK) and Insulin-like Growth Factor-1 Receptor (IGF-1R), induces apoptosis in cancer cells. This document details the signaling pathways involved, presents quantitative data from various studies, outlines detailed experimental protocols for key assays, and provides visual representations of the molecular interactions and experimental workflows.

Core Mechanism of Action

This compound is a potent, ATP-competitive small molecule inhibitor that targets two key signaling proteins involved in cell survival, proliferation, and migration: FAK and IGF-1R.[1][2] By simultaneously blocking the activity of these two kinases, this compound effectively disrupts critical pro-survival signaling cascades, leading to cell cycle arrest and the induction of apoptosis in a variety of cancer cell types.[3][4]

The induction of apoptosis by this compound is a well-documented outcome of its inhibitory activity.[2][3] This process is characterized by the activation of executioner caspases, such as caspase-3 and caspase-7, and the subsequent cleavage of key cellular substrates, including Poly (ADP-ribose) polymerase (PARP).[4] The cleavage of PARP is a hallmark of apoptosis, signifying the dismantling of the cell in a controlled manner.

Quantitative Data on this compound Activity

The efficacy of this compound in inhibiting its target kinases and inducing apoptosis has been quantified in numerous studies. The following tables summarize key quantitative data, including IC50 values for kinase inhibition and effective concentrations for inducing apoptosis in various cancer cell lines.

| Target Kinase | IC50 (nM) | Reference |

| FAK | 5.5 | [1] |

| IGF-1R | 140 | [1] |

| Pyk2 | 3.5 | [1] |

| InsR | 44 | [1] |

Table 1: Kinase Inhibitory Potency of this compound

| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |

| HCT116 | Colon Cancer | WST-1 | IC50 = 0.4 µM (48h) | Anti-proliferative activity | [2] |

| U87MG | Glioblastoma | WST-1 | IC50 = 1.2 µM (48h) | Anti-proliferative activity | [2] |

| Glioma cells (mutant p53) | Glioma | Annexin V, Caspase-3/7 activation, PARP cleavage | 1 µM | Induction of apoptosis | [2] |

| SK-N-AS | Neuroblastoma | Cell Viability, Cell Cycle, Apoptosis assays | <10 µM | Decreased viability, cell cycle arrest, increased apoptosis | [2] |

| BT474, MCF-7 | Breast Cancer | Detachment and apoptosis assays | 10-20 µM | Dose-dependent increase in detachment and apoptosis | [4] |

| 4T1 | Murine Breast Cancer | In vivo tumor growth and metastasis | 30-100 mg/kg | Inhibition of tumor growth and lung metastasis | [5] |

| MIA PaCa-2 | Pancreatic Cancer | In vivo tumor growth | 10-100 mg/kg | Inhibition of tumor growth | [5] |

Table 2: Cellular and In Vivo Effects of this compound

Signaling Pathways Affected by this compound

This compound exerts its pro-apoptotic effects by inhibiting the FAK and IGF-1R signaling pathways, which are often constitutively active in cancer cells, promoting survival and resistance to apoptosis.

FAK Signaling Pathway

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in integrin-mediated signal transduction. Upon activation, FAK autophosphorylates at tyrosine 397 (Y397), creating a binding site for Src family kinases. This complex then phosphorylates other downstream targets, leading to the activation of pro-survival pathways, including the PI3K/Akt and MAPK/ERK pathways. This compound inhibits the autophosphorylation of FAK at Y397, thereby blocking these downstream survival signals.[4][5]

IGF-1R Signaling Pathway

The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a receptor tyrosine kinase that, upon binding its ligand IGF-1, undergoes autophosphorylation and activates downstream signaling cascades. The two major pathways activated by IGF-1R are the PI3K/Akt/mTOR pathway, which is a potent pro-survival and pro-proliferative pathway, and the Ras/Raf/MEK/ERK (MAPK) pathway, which is also involved in cell proliferation and survival.[6] this compound inhibits the kinase activity of IGF-1R, leading to the downregulation of Akt and ERK phosphorylation.[2]

The dual inhibition of both FAK and IGF-1R by this compound leads to a more comprehensive blockade of these critical survival pathways than targeting either kinase alone.[7] This synergistic effect culminates in the activation of the apoptotic cascade.

Caption: this compound induced apoptosis signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound-induced apoptosis.

Cell Viability Assay (WST-1)

This assay is used to assess the effect of this compound on cell proliferation and viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

-

Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C and 5% CO2, or until a sufficient color change is observed.

-

Absorbance Measurement: Shake the plate for 1 minute on a shaker. Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm can be used.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation solution (e.g., TrypLE). Combine with the floating cells from the supernatant.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube. Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Caspase-3/7 Activity Assay

This assay measures the activity of the key executioner caspases, caspase-3 and caspase-7.

-

Cell Treatment and Lysis: Treat cells with this compound as described for the Annexin V assay. After treatment, lyse the cells using a lysis buffer provided with a commercial caspase-3/7 activity assay kit.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3/7 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate) and reaction buffer to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths (for fluorometric assays) using a microplate reader.

-

Data Analysis: Calculate the fold-increase in caspase-3/7 activity relative to the untreated control.

Western Blot Analysis for PARP Cleavage and Protein Phosphorylation

Western blotting is used to detect the cleavage of PARP and changes in the phosphorylation status of key signaling proteins like FAK and Akt.

-

Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved PARP, total PARP, phospho-FAK (Y397), total FAK, phospho-Akt (S473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of cleaved PARP and protein phosphorylation.

Caption: Experimental workflow for assessing this compound-induced apoptosis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. TAE226-induced apoptosis in breast cancer cells with overexpressed Src or EGFR. - OAK Open Access Archive [oak.novartis.com]

- 5. Pharmacological profiling of a dual FAK/IGF-1R kinase inhibitor TAE226 in cellular and in vivo tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. FAK and IGF-IR interact to provide survival signals in human pancreatic adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Efficacy of NVP-TAE226 in Xenograft Models: A Technical Guide

Introduction

NVP-TAE226, also known as TAE226, is a potent, ATP-competitive small molecule inhibitor targeting Focal Adhesion Kinase (FAK) and Insulin-like Growth Factor 1 Receptor (IGF-1R).[1] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival, and its overexpression is common in many invasive and metastatic cancers.[2] Similarly, IGF-1R signaling is implicated in tumor proliferation and survival.[3] By dually targeting both FAK and IGF-1R, NVP-TAE226 disrupts key signaling pathways, such as Akt and MAPK, leading to reduced tumor growth, invasion, and metastasis.[3][4] This technical guide provides an in-depth overview of the in vivo efficacy of NVP-TAE226 in various xenograft models, complete with quantitative data, experimental protocols, and pathway diagrams.

Mechanism of Action: Dual Inhibition of FAK and IGF-1R Signaling

NVP-TAE226 exerts its anti-tumor effects by inhibiting the autophosphorylation of FAK at Tyrosine 397 (Y397) and the phosphorylation of IGF-1R.[3][4] This dual inhibition effectively blocks downstream signaling cascades critical for cancer cell survival and proliferation, primarily the PI3K/Akt pathway. The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis.[3][5]

Figure 1: NVP-TAE226 Signaling Pathway Inhibition.

General Xenograft Experimental Workflow

The evaluation of NVP-TAE226 in vivo typically follows a standardized workflow for establishing and monitoring xenograft tumors in immunocompromised mice. This process ensures reproducibility and allows for accurate assessment of the compound's anti-tumor activity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Anti-tumor effect in human breast cancer by TAE226, a dual inhibitor for FAK and IGF-IR in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of both focal adhesion kinase and insulin-like growth factor-I receptor kinase suppresses glioma proliferation in vitro and in vivo. - OAK Open Access Archive [oak.novartis.com]

- 4. Pharmacological profiling of a dual FAK/IGF-1R kinase inhibitor TAE226 in cellular and in vivo tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

NVP-TAE 226: A Technical Guide to Off-Target Effects and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-TAE 226, also known as TAE226, is a potent, ATP-competitive small molecule inhibitor primarily targeting Focal Adhesion Kinase (FAK).[1] As a critical mediator of cell adhesion, migration, proliferation, and survival, FAK is a key target in oncology. This compound has demonstrated efficacy in preclinical models of various cancers, including glioma, breast cancer, and neuroblastoma. However, a thorough understanding of its off-target effects and toxicity profile is paramount for its potential clinical development and for the accurate interpretation of experimental results. This technical guide provides an in-depth overview of the known off-target activities and toxicological properties of this compound, supported by experimental data and detailed methodologies.

Off-Target Kinase Inhibition Profile

This compound is a dual inhibitor of FAK and Insulin-like Growth Factor-1 Receptor (IGF-1R).[2][3] While it potently inhibits FAK with a low nanomolar IC50, it also demonstrates activity against a range of other kinases. The following table summarizes the known inhibitory activities of this compound against its primary targets and key off-targets.

| Target Kinase | IC50 (nM) | Notes |

| Focal Adhesion Kinase (FAK) | 5.5 | Primary Target.[1] |

| Proline-rich tyrosine kinase 2 (Pyk2) | 3.5 | Structurally related to FAK.[2] |

| Insulin-like Growth Factor-1 Receptor (IGF-1R) | 140 | Dual primary target.[2][3] |

| Insulin Receptor (InsR) | 44 | Significant off-target activity.[2] |

| Anaplastic Lymphoma Kinase (ALK) | ~10-100 fold less potent than FAK | Off-target.[1] |

| c-Met | ~10-100 fold less potent than FAK | Off-target.[1] |

Signaling Pathway Perturbations

The inhibition of FAK, IGF-1R, and other off-target kinases by this compound leads to the modulation of several downstream signaling pathways crucial for cell survival and proliferation. The primary affected pathways are the PI3K/Akt and MAPK/ERK cascades.

This compound inhibits the autophosphorylation of FAK at Tyr397 and the IGF-I-induced phosphorylation of IGF-1R.[1] This dual inhibition leads to the suppression of downstream signaling through both the PI3K/Akt and MAPK pathways, ultimately affecting cell proliferation, survival, and migration.[1]

In Vitro Toxicity and Cellular Effects

The cytotoxic and cytostatic effects of this compound have been evaluated in a broad range of cancer cell lines. The mean GI50 (Growth Inhibition 50) value across a panel of 37 cancer cell lines was 0.76 µmol/L.[4]

| Cellular Effect | Description | Cell Lines | Concentration Range |

| Decreased Cell Viability | Inhibition of cell proliferation and induction of cell death. | Glioma (U87, U251), Neuroblastoma (SK-N-AS) | <10 µM |

| Cell Cycle Arrest | Attenuation of G2-M cell cycle progression, associated with decreased cyclin B1 and phosphorylated cdc2 (Tyr15). | Glioma (U87, U251) | <10 µM |

| Induction of Apoptosis | Activation of caspase-3/7 and cleavage of poly(ADP-ribose) polymerase (PARP). Observed in glioma cell lines with mutant p53. | Glioma (mutant p53) | 1 µM |

| Inhibition of Cell Invasion | Reduction of tumor cell invasion through a Matrigel matrix. | Glioma | 1 µM |

| Inhibition of Angiogenesis | Inhibition of tube formation in Human Microvascular Endothelial Cells (HMEC1). | HMEC1 | 0.1 - 10 µM |

In Vivo Toxicity

Preclinical in vivo studies in mouse models have provided insights into the toxicity profile of this compound. Generally, the compound has been reported to be well-tolerated at effective doses, with no significant body weight loss observed.[1][4]

| Animal Model | Dosing Regimen | Observed Toxicity | Reference |

| Mice with intracranial glioma xenografts | 75 mg/kg | Not specified, but increased survival rate. | [1] |

| SCID mice with human colon cancer model | 100 mg/kg, oral | No body weight loss. | [1] |

| In vivo model with MIA PaCa-2 human pancreatic tumor | 100 mg/kg, oral | No body weight loss. | [1] |

| 4T1 murine breast tumor model | Dose-dependent | Well-tolerated as determined by measuring changes in body weight. | [2] |

It is important to note that detailed histopathological and clinical chemistry data from these in vivo studies are not extensively reported in the public domain. Further investigation is required for a comprehensive understanding of potential organ-specific toxicities.

Experimental Protocols

Biochemical Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against a panel of purified kinases.

General Methodology:

-

Enzyme and Substrate Preparation: Recombinant human kinases are purified. A suitable peptide or protein substrate for each kinase is selected.

-

Assay Buffer: A typical kinase assay buffer contains a buffering agent (e.g., HEPES), MgCl2, a reducing agent (e.g., DTT), and a source of ATP.

-

Inhibitor Preparation: this compound is serially diluted in DMSO to generate a range of concentrations.

-

Kinase Reaction: The kinase, substrate, and this compound are incubated in the assay buffer. The reaction is initiated by the addition of ATP. The concentration of ATP is often kept at or near the Km value for each specific kinase to ensure accurate IC50 determination.

-

Detection: The phosphorylation of the substrate is quantified. Common detection methods include:

-

Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Fluorescence-based assays: Employing phosphorylation-specific antibodies coupled to a fluorescent reporter.

-

Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on the viability and proliferation of cultured cells.

Methodology:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (typically in a serum-free or low-serum medium) for a specified duration (e.g., 24, 48, or 72 hours). Control wells receive vehicle (DMSO) only.

-

MTT Incubation: The culture medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL). The plates are incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are background-corrected, and cell viability is expressed as a percentage of the vehicle-treated control. The GI50 or IC50 value is calculated from the dose-response curve.

In Vivo Toxicity Assessment in Mouse Models

Objective: To evaluate the systemic toxicity of this compound in a living organism.

General Methodology:

-

Animal Model: Typically, immunodeficient mice (e.g., nude or SCID) are used for xenograft studies.

-